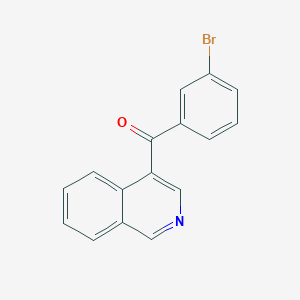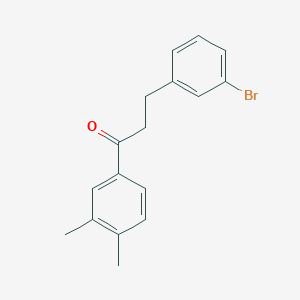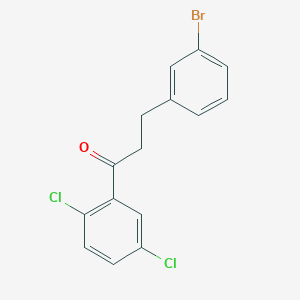![molecular formula C12H10ClN3 B1373772 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1249853-85-7](/img/structure/B1373772.png)
4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Descripción general
Descripción
“4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is a chemical compound with the molecular formula C12H10ClN3. It has a molecular weight of 231.68 Da . The IUPAC name for this compound is 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine .
Molecular Structure Analysis
The InChI code for “4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is 1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Hybrid catalysts have been recognized for their critical role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review highlights the use of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds, emphasizing the catalysts' application, recyclability, and the mechanism involved (Parmar, Vala, & Patel, 2023).
Pharmacophore Design and Medicinal Chemistry
- Tri- and tetra-substituted imidazole scaffolds, similar in structure to pyrimidine derivatives, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in proinflammatory cytokine release. The review focuses on the design, synthesis, and activity studies of these inhibitors, noting that replacing the pyridine in SB203580 with a pyrimidine ring enhances both inhibitory activity and selectivity for p38 over other kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Anti-inflammatory Applications
- Pyrimidines display a range of pharmacological effects including anti-inflammatory properties. The review summarizes recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives, noting their inhibitory response against key inflammatory mediators. The detailed structure–activity relationships (SARs) of these derivatives provide insights for the development of new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).
Optical Sensing and Biological Applications
- Pyrimidine derivatives are significant in the synthesis of optical sensors and also have a range of medicinal applications. The review includes various pyrimidine-based optical sensors and discusses their biological applications, noting the competence of pyrimidine derivatives to form both coordination and hydrogen bonds, which makes them suitable as sensing probes (Jindal & Kaur, 2021).
Anti-Alzheimer's Applications
- The review focuses on the medicinal chemistry aspects of pyrimidine derivatives, particularly emphasizing their potential as anti-Alzheimer's agents. It discusses the Structural Activity Relationship-based medicinal perspectives of these derivatives, highlighting the continuous investigation into reducing the adverse effects of anti-Alzheimer's agents and improving their efficacy (Das et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGLFRAOBNYSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



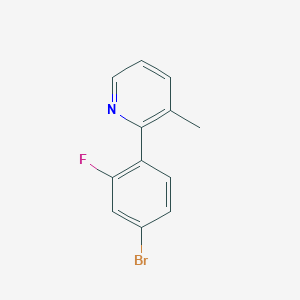
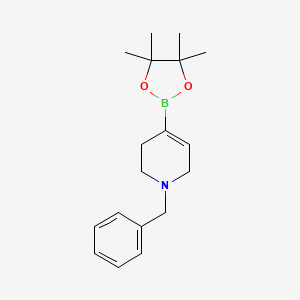
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
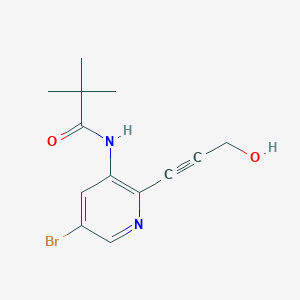

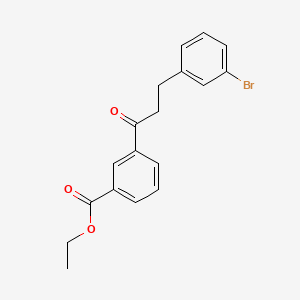
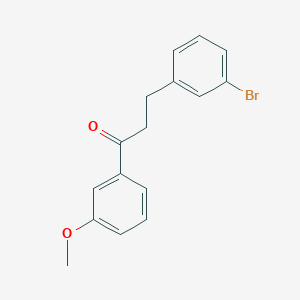
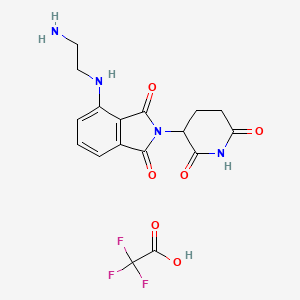

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
